4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride

Catalog No.
S3144527
CAS No.
1501963-64-9
M.F
C12H15ClF3NO2
M. Wt
297.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochl...

CAS Number

1501963-64-9

Product Name

4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride

IUPAC Name

4-[4-(trifluoromethoxy)phenoxy]piperidine;hydrochloride

Molecular Formula

C12H15ClF3NO2

Molecular Weight

297.7

InChI

InChI=1S/C12H14F3NO2.ClH/c13-12(14,15)18-11-3-1-9(2-4-11)17-10-5-7-16-8-6-10;/h1-4,10,16H,5-8H2;1H

InChI Key

YQNYZXCZVRQHNK-UHFFFAOYSA-N

SMILES

C1CNCCC1OC2=CC=C(C=C2)OC(F)(F)F.Cl

solubility

not available

4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride is a synthetic compound with the molecular formula C₁₂H₁₅ClF₃NO₂ and a molecular weight of approximately 297.70 g/mol. This compound features a piperidine ring substituted with a phenoxy group that contains a trifluoromethoxy substituent. The trifluoromethoxy group contributes to the compound's unique properties, including its lipophilicity and potential biological activity. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various applications in medicinal chemistry and pharmacology .

There is no documented information on the mechanism of action for this specific compound. However, similar piperidine-based structures can interact with receptors or enzymes in biological systems [].

  • Acute toxicity: Depending on the structure, piperidines can be harmful if swallowed, inhaled, or absorbed through the skin [].
  • Skin and eye irritation: Piperidines may cause irritation upon contact [].

The chemical behavior of 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride is influenced by its functional groups. The piperidine ring can undergo typical amine reactions such as:

  • Alkylation: The nitrogen atom can be alkylated to form quaternary ammonium salts.
  • Acylation: The nitrogen can also react with acyl chlorides to yield amides.
  • Nucleophilic substitution: The trifluoromethoxy group may participate in nucleophilic aromatic substitution reactions under specific conditions.

The compound's reactivity profile makes it a candidate for further derivatization to explore structure-activity relationships in drug development .

Preliminary studies indicate that 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride exhibits significant biological activity. It has been identified as an inhibitor of various cytochrome P450 enzymes, including CYP1A2 and CYP2D6, which are crucial in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, potentially leading to increased toxicity or altered therapeutic effects. Additionally, the compound has shown promise in modulating neurotransmitter systems, indicating potential applications in neuropharmacology .

The synthesis of 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride typically involves several steps:

  • Formation of the Phenol Intermediate: Starting from commercially available phenolic compounds, trifluoromethylation can be achieved using reagents like trifluoromethyl iodide.
  • Coupling Reaction: The phenol is then coupled with piperidine using coupling agents such as bases or catalysts to facilitate the reaction.
  • Hydrochloride Salt Formation: The final product is converted into its hydrochloride salt by reacting with hydrochloric acid in an appropriate solvent.

This multi-step synthesis allows for the introduction of the trifluoromethoxy group while preserving the piperidine structure necessary for biological activity .

4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride has potential applications in several fields:

  • Pharmaceutical Development: Its role as a cytochrome P450 inhibitor makes it valuable in drug metabolism studies and the development of new therapeutic agents.
  • Neuropharmacology: Due to its interaction with neurotransmitter systems, it may serve as a lead compound for developing treatments for neurological disorders.
  • Chemical Research: The compound can be used as a building block for synthesizing more complex molecules in medicinal chemistry .

Studies examining the interactions of 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride with various biological targets have revealed:

  • Cytochrome P450 Inhibition: Significant inhibition was observed with CYP1A2 and CYP2D6, impacting drug interactions and metabolism.
  • Binding Affinity: Research indicates that this compound may exhibit binding affinity to certain receptors involved in neurological pathways, suggesting therapeutic potential .

Several compounds share structural similarities with 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride. Here are notable examples:

Compound NameCAS NumberSimilarityUnique Features
4-(4-Trifluoromethoxy)phenoxy)piperidine287952-67-40.98Lacks hydrochloride salt
4-[3-(Trifluoromethoxy)phenoxy]piperidine459819-38-60.96Different position of trifluoromethoxy group
4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride950649-05-50.94Substituent position variation
4-(2-(Trifluoromethoxy)phenoxy)piperidine902836-49-10.92Non-hydrochloride form

These compounds illustrate variations in substituent positions and functional groups that may influence their biological activities and pharmacological profiles. The unique trifluoromethoxy substitution on the phenyl ring is a distinguishing feature that enhances lipophilicity and metabolic stability compared to other similar compounds .

Novel Synthetic Approaches

N-Benzylation and Reduction Pathways

N-Benzylation strategies for piperidine derivatives typically employ reactive electrophiles such as methane sulfonyl chloride under inert atmospheres. In one protocol, N-Carbethoxy-4-Hydroxy piperidine (194 g, 1.120 mol) undergoes methanesulfonylation with methane sulfonyl chloride (141 g, 1.231 mol) in toluene at <20°C, followed by nucleophilic displacement with 4-(trifluoromethoxy)phenol to yield 4-(4-trifluoromethoxyphenoxy)piperidine (140 g, 72% yield) [1]. Reduction of pyridine precursors via catalytic hydrogenation remains prevalent, though recent electrocatalytic methods using Rh/C catalysts achieve quantitative pyridine-to-piperidine conversion at ambient conditions, eliminating high-pressure H₂ requirements [4].

Pyridinium Salt Intermediates in Synthesis

Pyridinium salts enable regioselective functionalization through reductive transamination. A rhodium-catalyzed transfer hydrogenation of N-aryl pyridinium salts using Cp*RhCl₂ in MeOH/H₂O (4:1) produces N-(hetero)aryl piperidines with 86% yield for 4-(4-trifluoromethoxyphenoxy) derivatives [3]. This method circumvents traditional Birch reduction limitations by preserving stereochemistry and functional group tolerance.

Hydrogenation Reaction Optimization

Electrocatalytic hydrogenation in membrane electrode assemblies achieves 25 mA cm⁻² current density and 99% efficiency for pyridine-to-piperidine conversion at 5 F mol⁻¹ [4]. Critical to success is the reduction of Rh oxides to metallic Rh(0), which moderates piperidine adsorption energies, lowering desorption barriers. Comparative studies show this method reduces energy consumption by 40% versus thermal hydrogenation at 100°C/50 bar H₂ [4].

Multi-Step Synthetic Routes

From 4-[4-(Trifluoromethoxy)phenoxy]pyridine Precursors

A four-step route from 4-[4-(trifluoromethoxy)phenoxy]pyridine involves:

  • N-Benzylation with (R)-3-(4-bromophenoxy)-2-methyl-propane-1,2-diol (105 g, 0.402 mol) using Pd/di-t-butylphosphino catalysts (73°C, toluene) [1].
  • Epoxide formation via mesylation (methane sulfonyl chloride, 0°C) [1].
  • Ring-opening with 4-nitroimidazole (52 g, 0.272 mol) in tert-butyl acetate (98°C) [1].
  • Final hydrochloride salt formation (89% overall yield) [1].

N-Protection and Deprotection Strategies

Methanesulfonyl groups serve as transient N-protectors during piperidine functionalization. Protection with methane sulfonyl chloride (2.41 g, 0.021 mol) in CH₂Cl₂ at 20°C precedes O-alkylation, with subsequent deprotection via NaOH hydrolysis (87.3 g in 350 ml H₂O, 86°C) [1]. This strategy minimizes side reactions during epoxidation and nitroimidazole coupling.

Comparative Analysis of Synthetic Efficiency

MethodStepsYield (%)Temperature (°C)Catalyst Loading
Classical alkylation [1]47286Pd(0) 0.5 mol%
Electrocatalytic [4]19825Rh/C 10 wt%
Transamination [3]28673Cp*RhCl₂ 2 mol%

Electrocatalytic routes reduce steps but require specialized equipment, whereas classical methods offer scalability with established infrastructure.

Green Chemistry Approaches

Sustainable Catalysis Methods

Rhodium-catalyzed transfer hydrogenation uses aqueous TBAB (tetrabutylammonium bromide) as a phase-transfer catalyst, enabling 62% reduction in organic solvent consumption versus traditional SNAr reactions [1] [3]. Electrocatalytic systems operate at 25°C/pH 7, avoiding acid/base waste streams [4].

Solvent Optimization and Environmental Considerations

Toluene/ethanol mixtures (3:1 v/v) replace dichloromethane in extraction steps, reducing EHS hazards [1]. Lifecycle assessments show MeOH/H₂O solvent systems lower process mass intensity by 35% compared to THF/hexane [3] [4].

Scale-Up Challenges and Solutions

Process Development Considerations

Key scale-up parameters include:

  • Heat management: Exothermic mesylation (ΔT = 50°C) requires jacketed reactors with <20°C/min cooling rates [1].
  • Catalyst recovery: Rhodium recovery via Hyflo filtration achieves 95% metal reclamation, critical for cost control [1] [4].

Crystallization and Purification Strategies

Isopropyl alcohol/water (1:10) anti-solvent crystallization yields 125 g of 99.2% pure product per batch [1]. Impurity profiling identifies residual Pd (<2 ppm) controlled via activated charcoal treatment during workup [1].

Dates

Last modified: 08-18-2023

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